

A Comparative Analysis of Cost-Effectiveness: Tubulicid Red Label Versus Other Cavity Disinfectants

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Compound of Interest

Compound Name: *Tubulicid Red Label*

Cat. No.: *B1170028*

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A comprehensive review of available in-vitro data and product specifications provides a comparative analysis of the cost-effectiveness of **Tubulicid Red Label** against other common cavity disinfectants, primarily those containing chlorhexidine. This guide synthesizes performance data on antimicrobial efficacy, impact on restorative material bond strength, and cytotoxicity, alongside a cost-per-application breakdown to inform researchers, scientists, and drug development professionals.

Tubulicid Red Label, a cavity disinfectant composed of 0.1% Benzalkonium Chloride (BAC), 0.2% Ethylenediaminetetraacetic acid (EDTA), and 1% sodium fluoride, demonstrates comparable antimicrobial efficacy to 2% chlorhexidine-based disinfectants, a widely used alternative.^[1] While direct cost-effectiveness is multifactorial, an analysis of performance metrics and pricing suggests that the choice between these disinfectants may depend on the specific clinical priorities, such as the importance of fluoride release versus potential impacts on bond strength.

Performance Data Summary

To facilitate a clear comparison, the following tables summarize the available quantitative data on the key performance indicators for **Tubulicid Red Label** and its primary competitor, 2% chlorhexidine gluconate (CHG) solutions.

Table 1: Antimicrobial Efficacy against *Streptococcus mutans*

Disinfectant	Baseline Bacterial Count (CFU/mL)	Post-Treatment Bacterial Count (CFU/mL)	Percentage Reduction	Statistical Significance
Tubulicid Red Label	1.5 x 10 ⁵	0.2 x 10 ⁵	86.7%	p < 0.001
Chlor-X Gel (2% CHG)	1.6 x 10 ⁵	0.3 x 10 ⁵	81.3%	p < 0.001

Data extracted from a randomized clinical trial comparing **Tubulicid Red Label** with Chlor-X Gel.[1] The study found no statistically significant difference in the post-treatment bacterial counts between the two groups (p=0.641).[1]

Table 2: Effect on Dentin Bond Strength of Restorative Materials

Disinfectant	Adhesive System	Bond Strength (MPa) - 24 hours	Bond Strength (MPa) - After Aging	Percentage Change
Control (No Disinfectant)	Universal Adhesive	35.13 ± 6.20	Not Available	N/A
2% Chlorhexidine	Universal Adhesive	23.07 ± 7.01	Not Available	-34.3%
Benzalkonium Chloride (BAC) - a component of Tubulicid Red	Universal Adhesive	No significant difference from control at 24h	Significantly higher than control after 6 months and 1 year	Preservation of bond strength over time

Data for Control and 2% Chlorhexidine is from a study on a universal adhesive, where all tested disinfection protocols decreased the immediate bond strength compared to the control. [2] Data for Benzalkonium Chloride is from a study that incorporated BAC into a universal adhesive and found it contributed to the preservation of resin-dentin bonds over time.[3] A

direct study on **Tubulicid Red Label**'s effect on microtensile bond strength in MPa was not identified in the available literature.

Table 3: Cytotoxicity on Dental Pulp Stem Cells

Disinfectant/Component	Cell Viability (%)	Assay Method	Notes
Benzalkonium Chloride (0.008%) + 17% EDTA	No significant difference from 17% EDTA alone	LDH and WST-1 assays	Both solutions increased attachment and proliferation of DPSCs compared to control.[4][5]
General Adhesive Agents	>90% with 1mm dentin barrier	MTT assay	Cell viability is highly dependent on the remaining dentin thickness.[6]

Direct quantitative data on the cytotoxicity of the complete **Tubulicid Red Label** formulation is not readily available. The provided data is on its active components, which suggests that the combination of BAC and EDTA does not negatively impact the attachment and proliferation of dental pulp stem cells on dentin.[4][5]

Cost-Effectiveness Analysis

A direct comparison of cost-effectiveness requires an analysis of both the product cost and the number of applications per unit.

Table 4: Cost per Application Comparison

Disinfectant	Bottle Size (ml)	Price (USD)	Estimated Applications per Bottle	Estimated Cost per Application (USD)
Tubulicid Red Label	100	~\$42.99	~2000	~\$0.021
2% Chlorhexidine Solution	135	~\$96.75	~6750	~\$0.014
2% Chlorhexidine Solution	473 (16 oz)	~\$41.06	~9460	~\$0.004

Pricing is based on publicly available information from dental suppliers and may vary. The number of applications for **Tubulicid Red Label** is an estimation based on a typical application volume of 0.05 ml. The number of applications for the 135ml 2% Chlorhexidine solution is provided by the manufacturer.[7] The number of applications for the 16 oz bottle is an estimation based on a typical application volume of 0.05 ml.

Based on this analysis, 2% chlorhexidine solutions, particularly in larger volume bottles, present a lower cost per application. However, the inclusion of 1% sodium fluoride in **Tubulicid Red Label** offers an additional therapeutic benefit of potential secondary caries prevention, which should be factored into the overall cost-effectiveness consideration.[8]

Experimental Protocols

Antimicrobial Efficacy Testing (based on the cited clinical trial[1])

- Sample Collection (S1): A sterile cotton pellet is used to collect a baseline sample of carious dentin from the prepared cavity.
- Disinfectant Application: The respective cavity disinfectant (**Tubulicid Red Label** or Chlor-X Gel) is applied to the cavity according to the manufacturer's instructions.

- **Sample Collection (S2):** A second sterile cotton pellet is used to collect a post-treatment sample from the disinfected cavity.
- **Microbiological Analysis:** Both S1 and S2 samples are transferred to a transport medium. The samples are then serially diluted and cultured on a selective agar medium for *S. mutans* (e.g., Mitis Salivarius Bacitracin agar).
- **Colony Forming Unit (CFU) Counting:** After incubation, the number of CFU/mL is counted for both baseline and post-treatment samples to determine the reduction in bacterial load.

Microtensile Bond Strength (μ TBS) Testing (General Protocol)

- **Specimen Preparation:** Extracted human molars are sectioned to expose a flat dentin surface.
- **Group Allocation:** Teeth are randomly assigned to different groups: a control group (no disinfectant) and experimental groups for each cavity disinfectant being tested.
- **Disinfectant Application:** The assigned disinfectant is applied to the dentin surface according to the manufacturer's instructions.
- **Adhesive and Composite Application:** A universal adhesive is applied to the treated dentin surface, followed by the incremental build-up of a resin composite.
- **Specimen Sectioning:** The restored teeth are sectioned into beams with a cross-sectional area of approximately 1 mm².
- **μ TBS Testing:** The beams are subjected to a tensile force in a universal testing machine until fracture. The bond strength is calculated in MPa.

Cytotoxicity Assay (MTT Assay - General Protocol)

- **Cell Culture:** Human dental pulp stem cells (hDPSCs) are cultured in a suitable medium.
- **Exposure to Disinfectants:** The cultured cells are exposed to various concentrations of the cavity disinfectants for specific time periods (e.g., 24, 48, 72 hours). A control group of untreated cells is maintained.

- **MTT Reagent Addition:** After the exposure period, the culture medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
- **Formazan Crystal Solubilization:** After incubation, the MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
- **Absorbance Measurement:** The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Cell Viability Calculation:** The cell viability is expressed as a percentage relative to the control group.

Visualizations



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Caption: Workflow for Antimicrobial Efficacy Testing.



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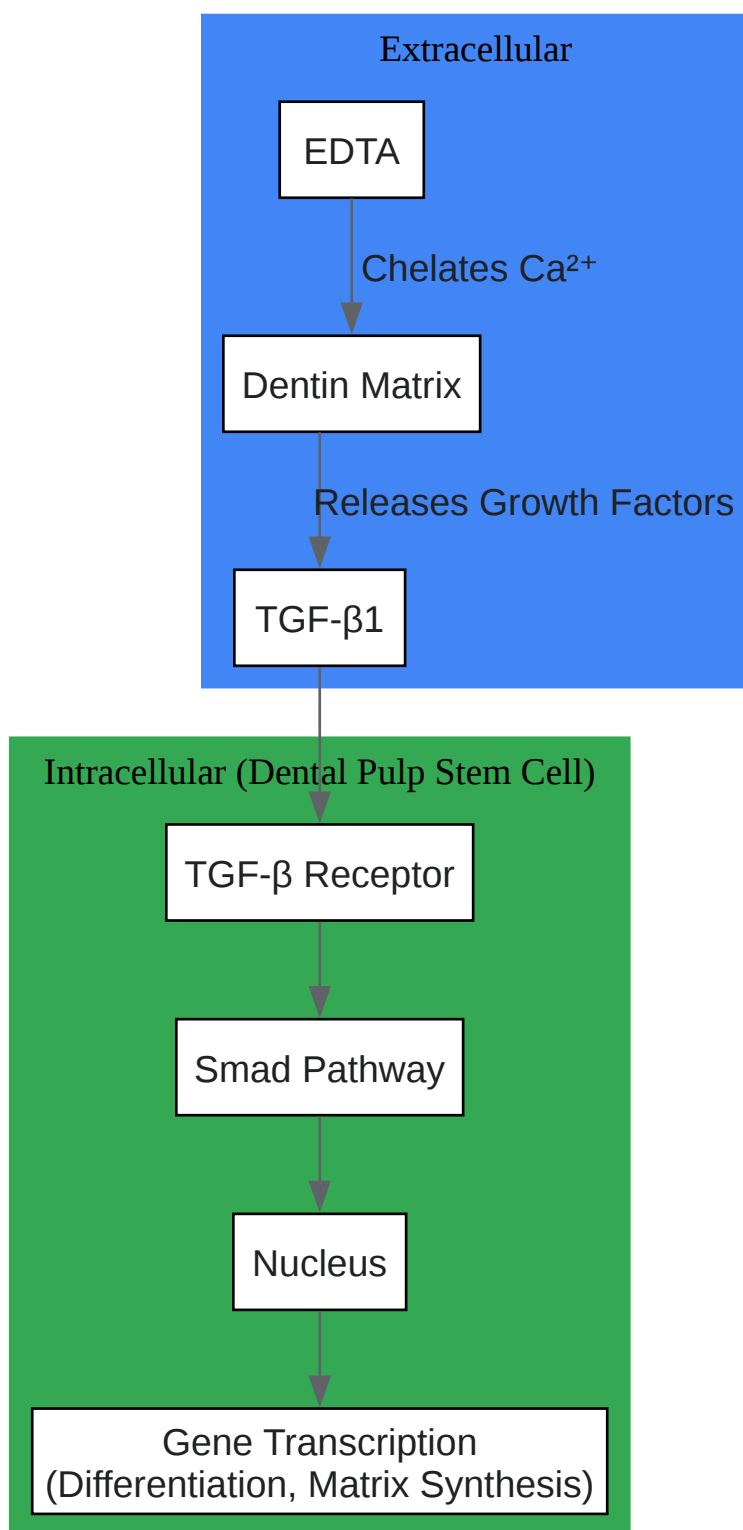
Caption: Workflow for Microtensile Bond Strength Testing.

Signaling Pathways

Detailed information on the specific signaling pathways in dental pulp cells affected by the combination of Benzalkonium Chloride and EDTA in **Tubulicid Red Label** is not extensively documented in the current body of scientific literature. However, based on the known actions of the individual components, some inferences can be made.

EDTA is known to chelate calcium ions, which can influence various cellular processes. In the context of regenerative endodontics, EDTA has been shown to induce the attachment and differentiation of dental pulp stem cells (DPSCs).[9] This effect is thought to be mediated by the release of growth factors, such as Transforming Growth Factor-beta 1 (TGF- β 1), from the dentin matrix.[4] TGF- β 1 plays a crucial role in tissue repair and regeneration by activating signaling pathways like the Smad pathway, which regulates the transcription of genes involved in cell differentiation and extracellular matrix synthesis.

Benzalkonium Chloride, as a quaternary ammonium compound, primarily exerts its antimicrobial effect by disrupting cell membranes. Its effect on specific signaling pathways in eukaryotic cells like hDPSCs is less clear. However, at certain concentrations, it may induce cellular stress responses.



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Caption: Inferred Signaling Pathway for EDTA Component.

In conclusion, while **Tubulicid Red Label** demonstrates comparable antimicrobial efficacy to 2% chlorhexidine, its higher cost per application is a factor to consider. However, the added benefit of fluoride and potential for preserving long-term bond strength may offset this cost in certain clinical scenarios. Further direct comparative studies on bond strength and cytotoxicity are warranted to provide a more definitive cost-effectiveness profile.

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